Ethyl 2-(5-fluoro-2-nitrophenyl)acetate

Descripción general

Descripción

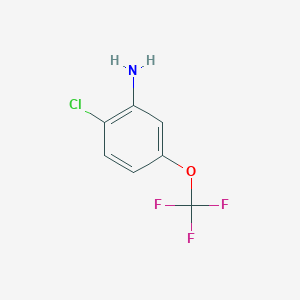

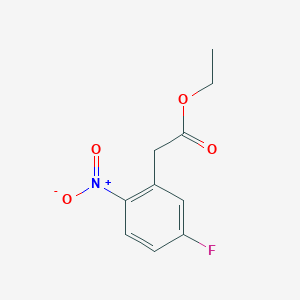

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate is a chemical compound with the molecular formula C10H10FNO4 . It has a molecular weight of 227.19 . It is typically in the form of a solid .

Synthesis Analysis

The synthesis of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate involves several steps. One method involves the use of sodium thiomethoxide in dimethyl sulfoxide (DMSO) at room temperature . Another method involves the use of sodium hydride in N,N-dimethyl-formamide at temperatures ranging from 20 to 100°C . Yet another method involves the use of acetic acid and iron at 100°C .Molecular Structure Analysis

The SMILES string for Ethyl 2-(5-fluoro-2-nitrophenyl)acetate isCCOC(COC1=CC(F)=CC=C1N+=O)=O . The InChI key is QZZLVMOMZIKKFW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate is a solid at room temperature . It is typically stored at room temperature . The compound is stable under normal conditions .Aplicaciones Científicas De Investigación

Pharmaceutical Research: Synthesis of Bioactive Compounds

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate: is a valuable intermediate in the synthesis of bioactive compounds. Its structure allows for the introduction of fluorine atoms into pharmaceutical molecules, which can significantly alter their biological activity. For instance, the fluoro group can increase the metabolic stability and binding affinity of drugs .

Material Science: Development of Organic Semiconductors

In material science, this compound can be used to develop organic semiconductors. The nitro group in the molecule can act as an electron acceptor, making it a potential candidate for creating n-type semiconducting materials which are essential for organic electronics .

Agrochemical Research: Pesticide and Herbicide Formulation

The compound’s reactivity due to the nitro group makes it a precursor in the synthesis of pesticides and herbicides. By incorporating it into the molecular structure of agrochemicals, researchers can enhance the efficacy of these substances against various pests and weeds .

Chemical Synthesis: Indole Derivatives

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate: can be utilized in the synthesis of indole derivatives. Indoles are a crucial scaffold in medicinal chemistry, with applications ranging from anticancer to antiviral drugs. The presence of the fluoro and nitro groups can be leveraged to create novel indole-based therapeutic agents .

Analytical Chemistry: Chromatographic Studies

This compound can serve as a standard in chromatographic studies to help identify or quantify similar compounds in complex mixtures. Its distinct chemical properties allow for clear separation and detection in analytical techniques such as HPLC or GC-MS .

Environmental Science: Tracer for Pollution Studies

Due to its unique chemical signature, Ethyl 2-(5-fluoro-2-nitrophenyl)acetate can be used as a tracer in environmental pollution studies. It can help in tracking the source and dispersion of nitroaromatic pollutants in the environment .

Nanotechnology: Precursor for Nanoparticle Synthesis

The compound’s reactive groups make it suitable for the synthesis of nanoparticles. These nanoparticles can have varied applications, including drug delivery systems, catalysis, and as components in electronic devices .

Veterinary Medicine: Veterinary Drug Development

Finally, in veterinary medicine, this compound can be a starting point for developing veterinary drugs. Modifying its structure could lead to new treatments for diseases in animals, improving animal health and agricultural productivity .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for Ethyl 2-(5-fluoro-2-nitrophenyl)acetate.

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . The presence of the fluoro and nitro groups in the compound may influence its interaction with these targets, potentially enhancing its binding affinity and efficacy.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, suggesting that ethyl 2-(5-fluoro-2-nitrophenyl)acetate may also affect multiple pathways . The downstream effects of these interactions could include a range of cellular responses, depending on the specific targets and pathways involved.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the activities of similar compounds, it can be hypothesized that the compound may exert a range of effects at the molecular and cellular levels . These effects would be dependent on the specific targets and pathways influenced by the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

ethyl 2-(5-fluoro-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFNDAZGQHXNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701228907 | |

| Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121303-77-3 | |

| Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121303-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.